6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[25]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[25]octane-1-carboxylic acid typically involves multiple steps One common method includes the reaction of a suitable spirocyclic amine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure provides rigidity, which can influence the binding affinity and specificity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
Uniqueness
6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to the presence of both the cyano and tert-butoxycarbonyl groups, which provide distinct reactivity and stability. The spirocyclic structure also contributes to its unique chemical and biological properties, making it a valuable compound in research and development.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-cyano-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4/c1-12(2,3)20-11(19)16-6-4-13(5-7-16)8-14(13,9-15)10(17)18/h4-8H2,1-3H3,(H,17,18) |
InChI Key |
OXHADJLHICSUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.